molecular formula C13H19IN2O B15334141 1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone

1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone

Cat. No.: B15334141
M. Wt: 346.21 g/mol
InChI Key: PZROTALNMQJNLB-UHFFFAOYSA-N
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Description

1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone is a substituted acetophenone derivative characterized by a phenyl ring functionalized with iodine at the para position and a 3-(dimethylamino)propylamino group at the meta position. The compound’s molecular formula is C₁₄H₂₀IN₃O, with an estimated molecular weight of 373.24 g/mol (calculated based on atomic composition). Its structure combines a ketone group with electron-donating dimethylamino and iodine substituents, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C13H19IN2O

Molecular Weight

346.21 g/mol

IUPAC Name

1-[3-[3-(dimethylamino)propylamino]-4-iodophenyl]ethanone

InChI

InChI=1S/C13H19IN2O/c1-10(17)11-5-6-12(14)13(9-11)15-7-4-8-16(2)3/h5-6,9,15H,4,7-8H2,1-3H3

InChI Key

PZROTALNMQJNLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)I)NCCCN(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone typically involves multi-step organic reactions. One common synthetic route starts with the iodination of a phenyl ring, followed by the introduction of the ethanone group. The dimethylamino and propylamino groups are then added through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts.

Chemical Reactions Analysis

1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone C₁₄H₂₀IN₃O 373.24 (estimated) 4-iodo, 3-(dimethylamino)propylamino Hypothesized DPP-4 inhibition* -
1-[3-(Dimethylamino)phenyl]ethanone C₁₀H₁₃NO 163.22 3-dimethylamino Pharmaceutical intermediate, material science
1-[4-(1,1-Dimethylethyl)phenyl]ethanone C₁₂H₁₆O 176.25 4-tert-butyl Industrial solvent, polymer synthesis
2-(Dimethylamino)-1-(3-hydroxy-4-methoxyphenyl)ethanone C₁₁H₁₅NO₃ 209.24 3-hydroxy-4-methoxy, 2-dimethylamino Antioxidant, bioactive scaffold
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone C₁₆H₁₅F₃N₂O 308.30 Pyridine core, trifluoromethyl, dimethylamino Agrochemical research (predicted)
1-[[3-(Dimethylamino)propyl]amino]-4-(methylamino)anthraquinone C₂₀H₂₃N₃O₂ 337.42 Anthraquinone core, propylamino-dimethylamino Dye intermediate, potential antitumor agent

*Biological activity inferred from analogs with DPP-4 inhibitory or tranquilizing properties (e.g., acepromazine in ).

Functional Group Analysis

Aminoalkyl Substituents

For example:

  • 1-(4-methyl-1-piperazinyl)-2-{[3-(2-methyl-1-piperidinyl)propyl]amino}ethanone (, Compound 3) shares a propylamino linkage but incorporates a piperazine-piperidine hybrid structure, showing DPP-4 inhibitory activity .
  • Acepromazine (), a phenothiazine derivative with a 3-(dimethylamino)propyl group, demonstrates tranquilizing effects via dopamine receptor antagonism .

Halogenated Derivatives

  • The 4-iodo group in the target compound contrasts with trifluoromethyl substituents in ’s pyridine-based ethanone. Iodine’s large atomic radius may enhance halogen bonding in receptor interactions, while trifluoromethyl groups improve metabolic resistance .
  • 1-(3-(Difluoromethyl)-5-nitrophenyl)ethan-1-amine hydrochloride () highlights fluorine’s role in modulating bioavailability, though nitro groups introduce redox sensitivity .

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